4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate
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Overview
Description
Preparation Methods
The synthesis of 4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate involves the reaction of 4-methylhomopiperazine with 4-aminobenzene in the presence of hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the trihydrochloride monohydrate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate can be compared with other similar compounds, such as:
4-Methylpiperazine: A related compound with similar structural features but different chemical properties.
4-Aminobenzene derivatives: Compounds with similar functional groups that may exhibit comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable trihydrochloride monohydrate salts .
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)aniline;hydrate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH.H2O/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12;;;;/h3-6H,2,7-10,13H2,1H3;3*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOMRQTIZQMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)N.O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657303 |
Source
|
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913830-33-8 |
Source
|
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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